molecular formula C10H12ClNO2 B1457861 1,2,3,4-Tetrahydro-isoquinoline-4-carboxylic acid hydrochloride CAS No. 1841081-68-2

1,2,3,4-Tetrahydro-isoquinoline-4-carboxylic acid hydrochloride

Cat. No. B1457861
M. Wt: 213.66 g/mol
InChI Key: QGEPUXKEOGYFMZ-UHFFFAOYSA-N
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Description

1,2,3,4-Tetrahydro-isoquinoline-4-carboxylic acid hydrochloride is a quinoline derivative . It is used as an intermediate in the synthesis of quinapril , a product developed by Pfizer, which was approved by the US FDA in 1991 for the treatment of hypertension, congestive heart failure, and angioedema .


Synthesis Analysis

Two new strategies for the efficient synthesis of racemic 1,2,3,4-tetrahydroisoquinoline-3-phosphonic acid (Tic P) have been developed . The first strategy involves the electron-transfer reduction of the easily obtained α,β-dehydro phosphonophenylalanine followed by a Pictet–Spengler cyclization . The second strategy involves a radical decarboxylation–phosphorylation reaction on 1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid (Tic) .


Molecular Structure Analysis

The molecular structure of 1,2,3,4-Tetrahydro-isoquinoline-4-carboxylic acid hydrochloride can be found in various databases . The linear formula of this compound is C10H12ClNO2 .


Chemical Reactions Analysis

1,2,3,4-Tetrahydroisoquinolines (THIQ) form an important class of isoquinoline alkaloids . THIQ based natural and synthetic compounds exert diverse biological activities against various infective pathogens and neurodegenerative disorders . The reaction involves the cyclization of an N-acyl derivative of β-phenylethylamine in the presence of a dehydrating agent such as POCl3, P2O5, ZnCl2 to generate 3,4-dihydro isoquinoline derivatives .


Physical And Chemical Properties Analysis

The physical form of 1,2,3,4-Tetrahydro-isoquinoline-4-carboxylic acid hydrochloride is an off-white solid . Its molecular weight is 213.66 .

Scientific Research Applications

Mass Spectrometry Applications

1,2,3,4-Tetrahydro-isoquinoline-4-carboxylic acid hydrochloride has been explored in mass spectrometric studies, particularly for its role in the unusual gas-phase formations of carboxylic acids, as seen in bisubstituted isoquinolines which are potential candidates for prolylhydroxylase inhibitor drugs. The study by Thevis et al. (2008) highlights this phenomenon, where the protonated molecule of a specific substituted isoquinoline was dissociated, leading to the formation of carboxylic acid methyleneamide cation. This formation was further substantiated by tandem mass spectrometry analyses, chemical synthesis, and high-resolution/high accuracy mass spectrometry, emphasizing the compound's utility in clinical, forensic, or doping control analysis due to its unique mass spectrometric behavior Thevis et al., 2008.

Chemistry and Derivatives

The chemical versatility of 1,2,3,4-tetrahydro-isoquinoline-4-carboxylic acid hydrochloride is also demonstrated in its various derivatives. Jansa et al. (2006) synthesized different derivatives of 1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid, providing full characterization through elemental analyses, NMR spectra, and optical rotation. The research underscores the compound's potential in generating structurally diverse derivatives, which could be crucial for developing new chemical entities with potential pharmaceutical applications Jansa et al., 2006.

Medicinal Chemistry and Drug Design

The compound's relevance in medicinal chemistry is highlighted through its structural mimicry in opioid peptides. Sperlinga et al. (2005) demonstrated that 6-Hydroxy-1,2,3,4-tetrahydro-isoquinoline-3-carboxylic acid acts as a rigid mimic of tyrosine conformation in opioid ligand-receptor complex, showing significant binding to mu and delta opioid receptors. This mimicry and receptor binding underline the compound's potential in the design and development of opioid ligands and drugs Sperlinga et al., 2005.

Safety And Hazards

This compound has several hazard statements including H301 - H310 - H314 - H332 - H371 - H412 . Precautionary statements include P260 - P273 - P280 - P303 + P361 + P353 - P304 + P340 + P310 - P305 + P351 + P338 .

properties

IUPAC Name

1,2,3,4-tetrahydroisoquinoline-4-carboxylic acid;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11NO2.ClH/c12-10(13)9-6-11-5-7-3-1-2-4-8(7)9;/h1-4,9,11H,5-6H2,(H,12,13);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QGEPUXKEOGYFMZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(C2=CC=CC=C2CN1)C(=O)O.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

213.66 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1,2,3,4-Tetrahydroisoquinoline-4-carboxylic acid hydrochloride

CAS RN

1841081-68-2
Record name 4-Isoquinolinecarboxylic acid, 1,2,3,4-tetrahydro-, hydrochloride (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1841081-68-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1,2,3,4-tetrahydroisoquinoline-4-carboxylic acid hydrochloride
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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